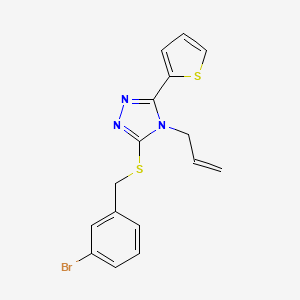

4-Allyl-3-((3-bromobenzyl)thio)-5-(2-thienyl)-4H-1,2,4-triazole

Description

4-Allyl-3-((3-bromobenzyl)thio)-5-(2-thienyl)-4H-1,2,4-triazole is a triazole derivative characterized by:

- (3-Bromobenzyl)thio substituent at the 3-position, contributing steric bulk and electronic effects due to bromine's electronegativity.

- 2-Thienyl group at the 5-position, a heterocyclic moiety influencing π-π stacking interactions in biological targets.

This compound belongs to a class of 1,2,4-triazoles known for diverse pharmacological activities, including antimicrobial, anticonvulsant, and anti-inflammatory effects .

Properties

IUPAC Name |

3-[(3-bromophenyl)methylsulfanyl]-4-prop-2-enyl-5-thiophen-2-yl-1,2,4-triazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14BrN3S2/c1-2-8-20-15(14-7-4-9-21-14)18-19-16(20)22-11-12-5-3-6-13(17)10-12/h2-7,9-10H,1,8,11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIUGLMNDSZZNNW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN1C(=NN=C1SCC2=CC(=CC=C2)Br)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14BrN3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

618879-91-7 | |

| Record name | 4-ALLYL-3-((3-BROMOBENZYL)THIO)-5-(2-THIENYL)-4H-1,2,4-TRIAZOLE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Allyl-3-((3-bromobenzyl)thio)-5-(2-thienyl)-4H-1,2,4-triazole typically involves multi-step organic reactions. A common approach might include:

Formation of the Triazole Ring: Starting from hydrazine derivatives and appropriate aldehydes or ketones.

Introduction of the Allyl Group: Using allylation reactions, often involving allyl halides and a base.

Attachment of the Bromobenzyl Group: Through nucleophilic substitution reactions.

Incorporation of the Thienyl Group: Via cross-coupling reactions such as Suzuki or Stille coupling.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, automated synthesis, and purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the allyl or thienyl groups.

Reduction: Reduction reactions could target the triazole ring or the bromobenzyl group.

Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the bromobenzyl position.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Substitution: Nucleophiles like thiols or amines, and electrophiles like alkyl halides.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution could introduce various functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure might make it a valuable intermediate in organic synthesis.

Biology

In biological research, triazole derivatives are often studied for their potential as enzyme inhibitors or antimicrobial agents. This compound might exhibit similar activities.

Medicine

Medicinal applications could include the development of new pharmaceuticals, particularly if the compound shows activity against specific biological targets.

Industry

In industry, such compounds might be used in the development of new materials or as catalysts in chemical reactions.

Mechanism of Action

The mechanism of action for 4-Allyl-3-((3-bromobenzyl)thio)-5-(2-thienyl)-4H-1,2,4-triazole would depend on its specific biological activity. Generally, triazole compounds can inhibit enzymes by binding to their active sites, disrupting normal biological processes. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Key structural variations in related compounds and their implications:

Key Observations :

Pharmacological Activity Comparison

Antimicrobial Activity

Triazoles with bromine and thiophene substituents show potent antimicrobial effects:

- Compound 9a (): Broad-spectrum antibacterial activity (Gram-positive and Gram-negative) due to 5-(2-thienyl) and arylthiourea groups.

- 3-(4-Bromobenzyl)-5-(thiophen-2-yl)-4H-1,2,4-triazole (): ED50 values < 10 µg/mL against Staphylococcus aureus.

- Target Compound : Expected similar efficacy, but 3-bromobenzyl may alter membrane penetration compared to 4-bromobenzyl analogues .

Anticonvulsant Activity

- Compound 5f (): ED50 = 37.3 mg/kg in MES test, with high protective index (PI = 11.3). The allyl and alkoxy groups enhance CNS penetration.

Anti-inflammatory Activity

Biological Activity

4-Allyl-3-((3-bromobenzyl)thio)-5-(2-thienyl)-4H-1,2,4-triazole is a compound that belongs to the class of 1,2,4-triazoles, which are known for their diverse biological activities. This article explores the biological activity of this specific triazole derivative, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is . The compound features a thiazole ring and an allyl group, contributing to its biological activity. Its structure can be summarized as follows:

| Component | Description |

|---|---|

| Molecular Formula | |

| CAS Number | 618879-91-7 |

| Synonyms | This compound |

Antimicrobial Activity

Research indicates that triazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds similar to this compound demonstrate efficacy against various bacterial strains. The mechanism often involves the inhibition of cell wall synthesis or interference with nucleic acid metabolism.

Anticancer Properties

Triazole derivatives have been investigated for their anticancer potential. In vitro studies suggest that this compound may induce apoptosis in cancer cells through mechanisms such as the activation of caspases and modulation of cell cycle progression. For example:

| Cancer Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 27.3 | Induction of apoptosis via caspase activation |

| HCT-116 | 6.2 | Cell cycle arrest in G2/M phase |

Anti-inflammatory Effects

The compound has also been evaluated for anti-inflammatory properties. It may inhibit pro-inflammatory cytokines and enzymes such as COX-2. This effect is crucial in managing conditions like arthritis and other inflammatory diseases.

Case Studies

- Antibacterial Study : A study testing various triazole derivatives against Mycobacterium tuberculosis showed that compounds with similar structures to this compound exhibited antibacterial activity comparable to standard antibiotics .

- Anticancer Evaluation : In a series of experiments on breast cancer cell lines (MCF-7 and T47D), the compound demonstrated significant antiproliferative effects with IC50 values indicating strong potential as an anticancer agent .

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in DNA replication and repair.

- Induction of Apoptosis : Activation of apoptotic pathways through caspase cascades.

- Modulation of Signaling Pathways : Interference with signaling pathways related to inflammation and cell proliferation.

Q & A

Q. What are the optimal synthetic routes for 4-Allyl-3-((3-bromobenzyl)thio)-5-(2-thienyl)-4H-1,2,4-triazole, and how do reaction conditions influence yield?

Methodological Answer: The compound can be synthesized via microwave-assisted alkylation of triazole precursors. For example:

- Starting materials : 4-Amino-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole-3-thiol (or similar thiol derivatives) and (3-bromopropyl)benzene .

- Reaction conditions :

- Solvent: Isopropanol with NaOH as a base.

- Microwave parameters: 150°C, 14.4 bar pressure, 45-minute heating (yield optimization confirmed via gas chromatography) .

- Yield dependency : Prolonged heating (≥45 min) maximizes product concentration, as shown in kinetic studies (Fig. 5, ).

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers confirm its structure?

Methodological Answer:

- Mass spectrometry (MS) : A molecular ion peak at m/z 330.1 corresponds to the calculated theoretical value for triazole derivatives .

- NMR :

- ¹H NMR : Signals for allyl protons (δ 5.2–5.8 ppm), thiophenyl protons (δ 7.1–7.3 ppm), and 3-bromobenzyl protons (δ 4.5–4.7 ppm for SCH₂) .

- ¹³C NMR : Carbon signals near δ 165–170 ppm confirm the triazole ring .

- IR : Stretching vibrations for C-S (650–750 cm⁻¹) and C-Br (500–600 cm⁻¹) bonds validate substituents .

Advanced Research Questions

Q. How can thermodynamic parameters be determined for this compound in chromatographic systems, and what do they reveal about its behavior?

Methodological Answer:

- Hydrophilic liquid chromatography (HILIC) :

- Retention studies : Measure retention time at varying temperatures (e.g., 25–40°C) using a polar stationary phase (e.g., silica gel) and acetonitrile/water mobile phase .

- Thermodynamic calculations : Use Van’t Hoff plots (ln k vs. 1/T) to determine ΔH (enthalpy) and ΔS (entropy) of phase transfer. For triazole derivatives, ΔH values typically range from −10 to −20 kJ/mol, indicating exothermic retention .

Q. What methodological approaches are used to analyze discrepancies in biological activity data across different substituted triazole derivatives?

Methodological Answer:

- Structure-activity relationship (SAR) analysis :

- Compare MIC (minimum inhibitory concentration) values for derivatives with varying substituents (e.g., alkyl chain length, halogen position). For example, 3-(2-bromophenyl)-5-(decylthio)-4-phenyl-4H-1,2,4-triazole shows higher antifungal activity than shorter-chain analogs .

- Statistical tools : Multivariate regression to correlate logP (lipophilicity) or Hammett constants (σ) with activity trends .

Q. How does the introduction of different alkyl/aryl groups at specific positions affect the compound’s antimicrobial efficacy?

Methodological Answer:

- Substituent effects :

- Thiol group alkylation : Longer alkyl chains (e.g., decyl) enhance membrane penetration, increasing activity against Candida albicans (MIC: 2–4 µg/mL vs. 8–16 µg/mL for methyl analogs) .

- Halogen positioning : 3-Bromobenzyl groups improve steric interactions with bacterial targets (e.g., Staphylococcus aureus), while 4-chloro substituents may reduce solubility .

- Experimental validation : Serial dilution assays in Mueller-Hinton broth with standardized inoculum (1×10⁶ CFU/mL) .

Q. What strategies are employed to resolve conflicting data in reaction mechanisms or intermediate stability during synthesis?

Methodological Answer:

- Kinetic monitoring : Use HPLC or GC-MS to track intermediate formation (e.g., 3-(thiophen-2-ylmethyl)-4-amino-5-((3-phenylpropyl)thio)-4H-1,2,4-triazole) over time. For example, intermediates peak at 45 min under microwave conditions (Fig. 5, ).

- Computational modeling : DFT calculations to compare energy barriers for competing pathways (e.g., SN2 vs. radical mechanisms in alkylation steps) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.